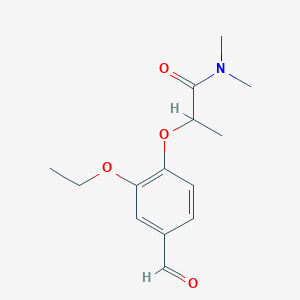

2-(2-ethoxy-4-formylphenoxy)-N,N-dimethylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Environmental Fate of Alkylphenols and Ethoxylates

Alkylphenol ethoxylates (APEs), closely related to the query compound through the ethoxy and phenoxy components, are widely used surfactants with significant environmental persistence. Their degradation in wastewater treatment plants generates alkylphenols (APs) like nonylphenol (NP) and octylphenol (OP), which can mimic hormones and disrupt endocrine function in wildlife and humans. The physicochemical properties of APE metabolites indicate a high potential for sediment partitioning, presenting a long-term environmental load across various compartments. Significant levels have been detected globally in air, wastewater effluents, sediments, and fish, raising concerns about their ecological and human health impacts (Ying, Williams, & Kookana, 2002).

Chronic Ecotoxicity of Nonylphenol Ethoxylates

Nonylphenol ethoxylates (NPE) and their degradation products, including nonylphenol (NP), exhibit considerable aquatic toxicity. This review of chronic toxicity data supports the use of Species Sensitivities Distribution (SSD) analysis for NP, highlighting the need for regulatory criteria to address the ecotoxicological risks of NPEs and their metabolites. The aquatic toxicity of these compounds, related to the query compound through ethoxylated and phenoxy groups, underscores the importance of monitoring and controlling their release into the environment (Staples, Mihaich, Carbone, Woodburn, & Klečka, 2004).

Amyloid Imaging in Alzheimer's Disease

Research into amyloid imaging ligands for Alzheimer's disease, while not directly related to the query compound, illustrates the application of complex organic molecules in developing diagnostic tools for neurological conditions. Radioligands like [18F]FDDNP and 11C-PIB, which share functional design principles with the query compound, have been studied for their ability to measure amyloid in vivo, providing insights into disease progression and facilitating early detection (Nordberg, 2007).

Degradation of Environmental Pollutants

The review on the degradation of acetaminophen by advanced oxidation processes (AOPs) demonstrates the broader research interest in addressing environmental pollution through chemical means. While not directly linked to the query compound, this research highlights the critical role of sophisticated chemical analyses and treatments in mitigating the impact of pharmaceuticals and similar organic pollutants in water sources. The study of by-products, biotoxicity, and degradation pathways provides a framework for understanding how related compounds might be treated or their effects assessed in environmental contexts (Qutob, Hussein, Alamry, & Rafatullah, 2022).

properties

IUPAC Name |

2-(2-ethoxy-4-formylphenoxy)-N,N-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-5-18-13-8-11(9-16)6-7-12(13)19-10(2)14(17)15(3)4/h6-10H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQCUWKJHQOMSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OC(C)C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B2612480.png)

![1-[(Benzylamino)methyl]cyclohexan-1-OL](/img/structure/B2612486.png)

![N-(3,4-dimethoxyphenethyl)-2-((2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2612487.png)

![2-{2-methyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrrol-1-yl}ethan-1-ol](/img/structure/B2612491.png)

![2-[(2,6-Dichlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2612493.png)

![(3,5-Dimethoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2612495.png)

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-1-naphthamide](/img/structure/B2612496.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2612497.png)

![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2612502.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(methylthio)benzamide](/img/structure/B2612503.png)